molecular formula C9H9BrF3N B1375716 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine CAS No. 1357476-67-5

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

Cat. No. B1375716
M. Wt: 268.07 g/mol
InChI Key: XAQNICQGPIHIIH-UHFFFAOYSA-N
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Description

“4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” is a chemical compound with the CAS Number: 1357476-67-5. It has a linear formula of C9H9BrF3N . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” is represented by the InChI Code: 1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it.


Physical And Chemical Properties Analysis

“4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” has a molecular weight of 268.074 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 209.3±40.0 °C at 760 mmHg . The compound’s flash point is 80.4±27.3 °C .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Organic Chemistry

  • Field : Organic Chemistry .
  • Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Method : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Cross Coupling Reactions

  • Field : Organic Synthesis .
  • Application : 2-Bromopyridine, a compound similar to “4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine”, is used as a building block in the formation of C−N bond by various cross coupling reactions .
  • Method : It is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium . It is also used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
  • Results : The specific results or outcomes of these reactions are not provided in the source .

Fluorinated Organic Compounds

  • Field : Agrochemical, Pharmaceutical, and Functional Materials Fields .
  • Application : Many recent advances in these fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Synthesis of Crop-Protection Products

  • Field : Agrochemical Industry .
  • Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Method : The production data is estimated from the i-map Sigma database .
  • Results : The specific results or outcomes of these reactions are not provided in the source .

Fluorinated Organic Compounds

  • Field : Agrochemical, Pharmaceutical, and Functional Materials Fields .
  • Application : Many recent advances in these fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Method : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Results : Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQNICQGPIHIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216220
Record name 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

CAS RN

1357476-67-5
Record name 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357476-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Rayadurgam, S Sana, M Sasikumar… - Organic Chemistry …, 2021 - pubs.rsc.org
Some of the most prominent and promising catalysts in organic synthesis for the requisite construction of C–C and C–N bonds are palladium (Pd) catalysts, which play a pivotal role in …
Number of citations: 86 pubs.rsc.org
A Elagamy, LK Elghoneimy, RK Arafa - … in the Synthesis and Applications of …, 2023 - Elsevier
Pyridine is a chemical scaffold with growing biological importance. Pyridine-based compounds represent a useful class of heterocycles found in various chemotherapeutic agents in …
Number of citations: 0 www.sciencedirect.com
B Mondal - 2021 - ir.nbu.ac.in
The Present Thesis entitled as “Novel Pd-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross Coupling Reactions towards the Synthesis of Diverse Functional Molecules” has …
Number of citations: 0 ir.nbu.ac.in

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